![molecular formula C16H20O2 B14444912 [(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid CAS No. 79384-92-2](/img/structure/B14444912.png)
[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the hydrogenation of phenanthrene derivatives followed by acylation reactions. The reaction conditions often require specific catalysts, such as palladium on carbon (Pd/C), and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of catalysts like Pd/C to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as hydroxide ions (OH⁻) replace halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, elevated temperatures and pressures.
Substitution: Halogenated derivatives, nucleophiles like OH⁻, solvents like ethanol or water.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a similar structure but lacking the acetic acid moiety.
Hexahydrophenanthrene: A reduced form of phenanthrene with similar chemical properties.
Acetic Acid Derivatives: Compounds with similar acetic acid functional groups but different core structures.
Uniqueness
[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79384-92-2 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-[(4aR,10aR)-2,3,4,9,10,10a-hexahydro-1H-phenanthren-4a-yl]acetic acid |
InChI |
InChI=1S/C16H20O2/c17-15(18)11-16-10-4-3-6-13(16)9-8-12-5-1-2-7-14(12)16/h1-2,5,7,13H,3-4,6,8-11H2,(H,17,18)/t13-,16-/m1/s1 |
InChI Key |
VVRFEKXAQDWHSB-CZUORRHYSA-N |
Isomeric SMILES |
C1CC[C@]2([C@H](C1)CCC3=CC=CC=C32)CC(=O)O |
Canonical SMILES |
C1CCC2(C(C1)CCC3=CC=CC=C32)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


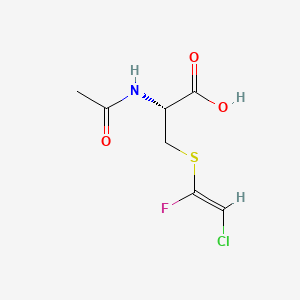
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

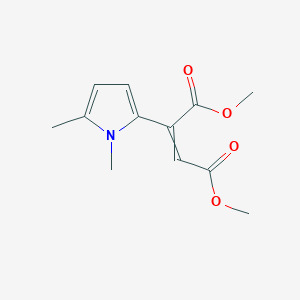
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)
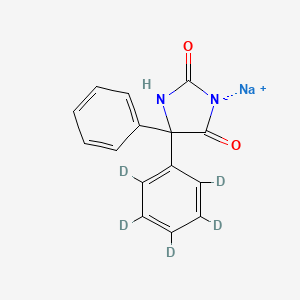

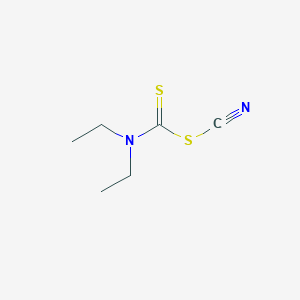


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
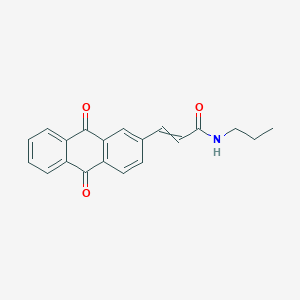

![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)
